Cas no 97511-05-2 (4-Bromodibenzothiophene)

4-Bromodibenzothiophene is a brominated derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its bromine substituent enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The dibenzothiophene core contributes to its stability and electronic properties, making it useful in optoelectronic materials and coordination chemistry. High purity grades are available to ensure consistent performance in research and industrial processes. Proper handling is recommended due to its potential sensitivity to light and moisture.
4-Bromodibenzothiophene structure
4-Bromodibenzothiophene structure
Product name:4-Bromodibenzothiophene
CAS No:97511-05-2
MF:C12H7BrS
MW:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777

4-Bromodibenzothiophene Chemical and Physical Properties

Names and Identifiers

    • 4-Bromodibenzo[b,d]thiophene
    • 4-Bromodibenzothiophene
    • 4-bromo-Dibenzothiophene
    • Dibenzothiophene,4-bromo-
    • Dibenzothiophene, 4-bromo-
    • AK110516
    • dibenzo[b,d]thiophene, 4-bromo-
    • GJXAVNQWIVUQOD-UHFFFAOYSA-N
    • VT20280
    • FCH1334446
    • SY030030
    • BC005174
    • AX8095234
    • Y5819
    • ST24043487
    • B4449
    • 4-Bromodibenzo[b,d]thiophene;Di
    • 4-Bromodibenzothiophene (ACI)
    • 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
    • SCHEMBL232632
    • W-200538
    • 97511-05-2
    • GEO-02665
    • AKOS016008829
    • DTXSID50332505
    • DS-4628
    • 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
    • InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
    • CS-W022120
    • 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • 4-Bromodibenzo[b pound notd]thiophene
    • DB-028760
    • MFCD02683746
    • MDL: MFCD02683746
    • Inchi: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
    • InChI Key: GJXAVNQWIVUQOD-UHFFFAOYSA-N
    • SMILES: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3

Computed Properties

  • Exact Mass: 261.94500
  • Monoisotopic Mass: 261.94518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 28.2

Experimental Properties

  • Density: 1.611
  • Melting Point: 85.0 to 89.0 deg-C
  • Boiling Point: 386.6℃ at 760 mmHg
  • Flash Point: 187.6 °C
  • PSA: 28.24000
  • LogP: 4.81700

4-Bromodibenzothiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM158416-5g
4-Bromodibenzo[b,d]thiophene
97511-05-2 95%+
5g
$22 2022-08-30
Ambeed
A177042-25g
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
25g
$26.0 2025-02-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4449-1G
4-Bromodibenzothiophene
97511-05-2 >98.0%(GC)
1g
¥80.00 2024-04-15
abcr
AB444187-5 g
4-Bromodibenzo[b,d]thiophene, 95%; .
97511-05-2 95%
5g
€87.80 2023-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4449-5G
4-Bromodibenzothiophene
97511-05-2 >98.0%(GC)
5g
¥230.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4449-1g
4-Bromodibenzothiophene
97511-05-2 98.0%(GC)
1g
¥120.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B73710-250mg
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
250mg
¥24.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B73710-1g
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
1g
¥29.0 2022-10-09
abcr
AB444187-10 g
4-Bromodibenzo[b,d]thiophene, 95%; .
97511-05-2 95%
10g
€105.70 2023-07-18
Chemenu
CM158416-25g
4-Bromodibenzo[b,d]thiophene
97511-05-2 95%+
25g
$64 2021-06-16

4-Bromodibenzothiophene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 5 h, rt
Reference
Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  rt → 0 °C; 0 °C; 12 h, rt
Reference
Spiro compounds as electroluminescent material for organic electroluminescent device
, Korea, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine ,  Water ;  rt; 30 h, reflux
Reference
Preparation of aromatic amines for organic electric device
, Korea, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium ,  Bromine
Reference
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, (1979),

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  14 h, -78 °C → 20 °C
Reference
Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy
Wu, Ke-Jia; Liu, Xie; Wong, Suk-Yu; Zhou, Yuyang ; Ma, Dik-Lung ; et al, ACS Omega, 2019, 4(5), 9228-9234

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ;  12 h, -78 °C → rt
1.3 Reagents: Water ;  rt
Reference
Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED)
, China, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  48 h, 50 °C
1.3 Reagents: Water ;  rt
Reference
Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange
Feng, Yunhui; Luo, Hang; Zheng, Wanyao; Matsunaga, Shigeki ; Lin, Luqing, ACS Catalysis, 2022, 12(18), 11089-11096

Production Method 8

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  0 °C; 12 h, rt
Reference
Pyridine derivative compound as electroluminescent material for organic electroluminescent device
, Korea, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; overnight, rt
Reference
A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex
Tronnier, Alexander; Risler, Anita; Langer, Nicolle; Wagenblast, Gerhard; Muenster, Ingo; et al, Organometallics, 2012, 31(21), 7447-7452

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
Reference
A new synthesis of fungicidal methyl (E)-3-methoxypropenoates
Rossi, Renzo; Bellina, Fabio; Ciucci, Donatella; Carpita, Adriano; Fanelli, Corrado, Tetrahedron, 1998, 54(26), 7595-7614

Production Method 11

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Benzyltrimethylammonium tribromide Solvents: Acetic acid
Reference
Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity
Thiemann, Thies; Kumazoe, Kazuya; Arima, Kazuya; Mataka, Shuntaro, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550

Production Method 12

Reaction Conditions
1.1 Reagents: Butyllithium ;  -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  -78 °C → rt
Reference
Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative
Chen, Shuo; Wu, Yukun; Hu, Shoucheng; Zhao, Yi; Fang, Daining, Journal of Fluorescence, 2017, 27(2), 451-461

Production Method 13

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  24 h, rt
1.2 Reagents: Pyridine Solvents: Water ;  rt; 30 min, reflux
Reference
Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus
, Korea, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  -78 °C; 12 h, -78 °C
Reference
Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device
, Korea, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 5 h, rt
Reference
Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices
, European Patent Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 14 h, rt
Reference
Preparation of 5-membered heterocycles for organic light-emitting diodes
, Korea, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Benzyltrimethylammonium tribromide Solvents: Acetic acid
Reference
Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity
Thiemann, Thies; Kumazoe, Kazuya; Arima, Kazuya; Mataka, Shuntaro, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71

Production Method 18

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 5 h, 0 °C
Reference
Two organic host materials for organic optoelectronic element and display device
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -40 °C
1.2 Reagents: Dibromoethane ;  -78 °C → rt
Reference
Dibenzothiophene
Benoit, Guillaume, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4

4-Bromodibenzothiophene Raw materials

4-Bromodibenzothiophene Preparation Products

Additional information on 4-Bromodibenzothiophene

4-Bromodibenzothiophene (CAS No. 97511-05-2): A Comprehensive Overview

4-Bromodibenzothiophene (CAS No. 97511-05-2) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceutical research, and organic synthesis. This compound belongs to the dibenzothiophene family, which is characterized by its unique bicyclic structure consisting of two benzene rings fused to a thiophene ring. The presence of a bromine atom at the 4-position further enhances its chemical reactivity and functional versatility.

The synthesis of 4-Bromodibenzothiophene involves advanced organic chemistry techniques, often leveraging Friedel-Crafts alkylation or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. This compound is particularly valued for its ability to act as a precursor in the construction of complex aromatic systems, which are essential in the development of novel materials and drugs.

One of the most promising applications of 4-Bromodibenzothiophene lies in its use as a building block for advanced materials. Researchers have explored its potential in creating high-performance polymers and organic semiconductors. For instance, studies published in leading journals such as Nature Materials and Advanced Functional Materials have demonstrated that derivatives of this compound can exhibit exceptional electronic properties, making them suitable for applications in flexible electronics and optoelectronic devices.

In the pharmaceutical industry, 4-Bromodibenzothiophene has shown potential as a scaffold for drug discovery. Its rigid aromatic framework allows for precise functionalization, enabling the creation of molecules with specific bioactivity profiles. Recent research has focused on its role in anti-cancer drug design, where it has been used to develop compounds that target specific oncogenic pathways with high precision.

The chemical stability and reactivity of dibenzothiophene derivatives, including 4-Bromodibenzothiophene, make them ideal candidates for use in energy storage systems. For example, studies have shown that these compounds can serve as cathode materials in lithium-ion batteries, offering improved energy density and cycling stability compared to traditional materials.

In conclusion, 4-Bromodibenzothiophene (CAS No. 97511-05-2) stands out as a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a key player in future innovations across materials science, pharmaceuticals, and energy technology.

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